molecular formula C16H20N2O5 B2374741 Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate CAS No. 2034207-65-1

Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate

Cat. No.: B2374741
CAS No.: 2034207-65-1
M. Wt: 320.345
InChI Key: FLSPGNGKZZCTEH-UHFFFAOYSA-N
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Description

“Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate” is a chemical compound with a complex structure . It’s related to other compounds such as “Tert-butyl 4-(2-((2-(2,4-dioxooxazolidin-3-yl)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate” and "tert-butyl 2-(2,4-dioxo-5-phenyl-1,3-oxazolidin-3-yl)ethylcarbamate1" .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a tert-butyl group, a carbamate group, a phenylethyl group, and a 2,4-dioxooxazolidin-3-yl group . The exact structure would need to be determined through further analysis.

Scientific Research Applications

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates, including compounds structurally related to tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate, serve as versatile building blocks in synthetic organic chemistry. They are particularly valuable for nucleophilic substitutions of the benzene ring, which proceed under mild conditions with aromatic amines and alcohols. These reactions enable the directed attack of aliphatic amines to both the aromatic core and the carbonyl unit, leading to azocarboxamides. Additionally, the benzene ring can be modified through radical reactions, including oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, facilitated by the tert-butyloxycarbonylazo group. These reactions underscore the compound's utility in generating diverse molecular architectures under varied conditions (Jasch, Höfling, & Heinrich, 2012).

Electrochemical and Optical Properties

A study on a new electroactive monomer, which shares functional groups with this compound, highlighted its significant thermal stability and electrochromic properties. This research indicates the potential of such compounds in developing materials for electrochromic devices, capable of switching colors upon electrical stimulus. This functionality is essential for applications in smart windows, displays, and energy-efficient coatings, showcasing the compound's relevance in materials science (Koyuncu et al., 2009).

Hydrogen Bonding and Molecular Assembly

Carbamate derivatives, including those structurally akin to this compound, have been synthesized and analyzed for their crystal structures. These studies reveal the crucial role of hydrogen bonding in assembling molecules into three-dimensional architectures. The interplay of strong and weak hydrogen bonds facilitates the formation of intricate molecular networks, which are of interest in the design of molecular solids with specific physical properties (Das et al., 2016).

Chiral Auxiliary Applications

The synthesis and application of chiral auxiliaries related to this compound demonstrate their utility in enantioselective synthesis. These compounds enable the preparation of enantiomerically pure substances, a critical aspect of pharmaceutical synthesis and the development of active pharmaceutical ingredients with specific stereochemistry (Studer, Hintermann, & Seebach, 1995).

Polymer Degradation and Biodegradable Materials

Research into polymers comprising carbamate linkages, similar to this compound, has led to the development of materials that undergo controlled degradation. These polymers are designed to depolymerize through a cascade of intramolecular reactions, offering precise control over the degradation process. This feature is particularly promising for the development of medical devices, drug delivery systems, and biodegradable packaging materials (Dewit & Gillies, 2009).

Properties

IUPAC Name

tert-butyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-14(20)17-12(11-7-5-4-6-8-11)9-18-13(19)10-22-15(18)21/h4-8,12H,9-10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSPGNGKZZCTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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